molecular formula C16H17N3O4 B5301660 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5301660
M. Wt: 315.32 g/mol
InChI Key: USLXHDXHCHNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as a pyridinecarboximidamide derivative, and its chemical structure is represented as C18H20N4O4.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This inhibition leads to the suppression of angiogenesis, which is the process of forming new blood vessels. By inhibiting angiogenesis, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, it can suppress the formation of new blood vessels, which is a crucial step in the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is that further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions related to N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could be conducted to determine the safety and efficacy of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in humans.
Conclusion
In conclusion, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of cancer, inflammation, and other diseases. Further studies are needed to determine its efficacy and safety in humans and to optimize the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the reaction between 4-pyridinecarboximidamide and 2-(4-methoxyphenoxy)propanoic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The product is then purified by column chromatography to obtain N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide as a white powder.

Scientific Research Applications

N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a promising candidate for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-11(22-14-5-3-13(21-2)4-6-14)16(20)23-19-15(17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXHDXHCHNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate

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